3,4-Dihydroxyphenylacetic acid

概述

描述

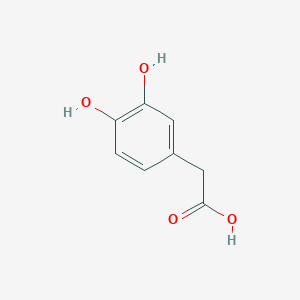

3,4-Dihydroxyphenylacetic acid (3,4-DHPA) is a phenolic acid and a major metabolite of dopamine, formed via monoamine oxidase (MAO)-mediated oxidation. It is structurally characterized by a catechol moiety (3,4-dihydroxybenzene) and an acetic acid side chain. While primarily studied in neurochemistry as a biomarker for dopamine metabolism, 3,4-DHPA also exhibits antioxidant, anti-inflammatory, and antiproliferative properties. Its natural occurrence in plants, such as Ferocactus species, and insects highlights its broader biological relevance. This article compares 3,4-DHPA with structurally and functionally related compounds, emphasizing physicochemical properties, metabolic roles, bioactivities, and applications.

准备方法

合成路线和反应条件: 3,4-二羟基苯乙酸可以通过使用原养单胞菌属的完整细胞培养物,通过4-羟基苯乙酸的需氧生物转化合成 。反应产率约为所需产物的52%。

工业生产方法: 3,4-二羟基苯乙酸的工业生产通常涉及生物催化和生物转化技术。 这些方法利用微生物培养物在受控条件下将前体化合物转化为所需产物 .

化学反应分析

Oxidation Reactions

DOPAC is susceptible to oxidation under physiological conditions .

-

Spontaneous Oxidation: DOPAC can be spontaneously oxidized by dissolved oxygen at physiological pH and 37°C, leading to the formation of DOPAC-quinone and other oxidized products .

-

Oxidation Products: The oxidation of 3,4-dihydroxyphenylacetaldehyde (DOPAL), an aldehyde, can produce this compound (DOPAC)-quinone .

-

Influence of Azide: Sodium azide (NaN3), often used to prevent microbial contamination in solutions, can increase the intensity of fluorescence from DOPAC-quinone, suggesting that it accelerates DOPAC oxidation. This is possibly because azide, a free radical scavenger, reacts with free radical products of DOPAC oxidation, enhancing oxidation via mass action effects .

Oxidative Decarboxylation

DOPAC can undergo oxidative decarboxylation under physiological conditions .

-

Reaction Conditions: This reaction is rapid and dependent on pH and temperature .

-

Products: Oxidative decarboxylation of DOPAC leads to the formation of 3,4-dihydroxybenzyl alcohol (DBAlc). DBAlc is further oxidized and undergoes tautomerization to form 3,4-dihydroxybenzaldehyde (DBAld) .

-

Catalysis: The reaction is catalyzed by copper (CuI, CuII) and manganese (MnII) and is oxygen-dependent. EDTA inhibits this reaction .

-

Specificity: This reaction, which produces DBAlc as an intermediate, is unique to DOPAC among various mono- and dihydroxyphenyl carboxylic acids tested. 3,4-Dihydroxymandelic acid (DOMA) is rapidly oxidatively decarboxylated to form DBAld directly .

Enzymatic Reactions

DOPAC is involved in several enzymatic reactions, primarily related to dopamine metabolism and detoxification .

-

Formation: DOPAC is formed from dopamine through the action of monoamine oxidase (MAO) . Dopamine undergoes monoamine oxidase-catalyzed oxidative deamination to 3,4-dihydroxyphenylacetaldehyde (DOPAL), which is metabolized primarily into DOPAC via aldehyde dehydrogenase (ALDH2) .

-

Further Metabolism: DOPAC can be further metabolized to homovanillic acid (HVA) through the action of catechol-O-methyl transferase (COMT) .

-

Reactions with Aldehyde Dehydrogenases: Several aldehyde dehydrogenases (ALDHs) can catalyze the conversion of 3,4-dihydroxyphenylacetaldehyde to 3,4-Dihydroxybenzeneacetic acid .

-

ALDH1A3: Recognizes free retinal and cellular retinol-binding protein-bound retinal as substrates and seems to be the key enzyme in the formation of a retinoic acid (RA) gradient along the dorso-ventral axis during early eye development and in the development of the olfactory system .

-

ALDH3B1: Oxidizes medium and long-chain saturated and unsaturated aldehydes and metabolizes benzaldehyde, but has low activity towards acetaldehyde and 3,4-dihydroxyphenylacetaldehyde .

-

-

Glucuronidation: UDP-glucuronosyltransferase 1-1 (UGT1A1) can catalyze the glucuronidation of 3,4-Dihydroxybenzeneacetic acid. UGTs are important in the conjugation and elimination of potentially toxic xenobiotics and endogenous compounds .

-

Sulfation: Sulfotransferase 1A3 (SULT1A3) catalyzes the sulfate conjugation of DOPAC using 3'-phospho-5'-adenylyl sulfate (PAPS) as a sulfonate donor .

Reaction data

| Reaction | Reactants | Products | Enzymes/Catalysts | Conditions |

|---|---|---|---|---|

| Oxidation | This compound (DOPAC) | DOPAC-quinone, other oxidized compounds | Dissolved oxygen | Physiological pH, 37°C |

| Oxidative Decarboxylation | This compound (DOPAC) | 3,4-Dihydroxybenzyl alcohol (DBAlc) | Copper (CuI, CuII), Manganese (MnII) | pH- and temperature-dependent, Oxygen-dependent |

| Enzymatic Oxidation | Dopamine | This compound (DOPAC) | Monoamine oxidase (MAO) | |

| Glucuronidation | 3,4-Dihydroxybenzeneacetic acid | Glucuronide conjugates | UDP-glucuronosyltransferase 1-1 (UGT1A1) | |

| Sulfation | 3,4-Dihydroxybenzeneacetic acid | 2-[4-hydroxy-3-(sulfooxy)phenyl]acetic acid | Sulfotransferase 1A3 (SULT1A3) | 3'-phospho-5'-adenylyl sulfate (PAPS) |

科学研究应用

Role in Dopamine Metabolism

3,4-DHPA is primarily recognized as a metabolite of dopamine (DA), formed through the action of monoamine oxidase (MAO). This compound plays a crucial role in the regulation of dopamine levels in the brain and is often measured to assess dopaminergic activity in various neurological conditions.

- Parkinson's Disease : Studies have shown that 3,4-DHPA levels are significantly altered in Parkinson's disease models. For instance, administration of neurotoxic agents like MPTP results in decreased DA and increased 3,4-DHPA levels, indicating its potential as a biomarker for dopaminergic dysfunction .

- Neuroprotection : Research indicates that compounds like carnosine combined with α-lipoic acid can enhance the metabolism of DA and its metabolites including 3,4-DHPA, thereby exerting neuroprotective effects in models of Parkinson's disease .

Antioxidant Properties

3,4-DHPA exhibits strong antioxidant activity, which is beneficial in mitigating oxidative stress-related neuronal damage. Its antioxidant properties have been investigated for potential therapeutic applications in neurodegenerative diseases .

Anti-Proliferative Effects

Recent studies have highlighted the anti-cancer properties of 3,4-DHPA. For example, it has been shown to inhibit the proliferation of colon cancer cells more effectively than normal epithelial cells. This selective cytotoxicity suggests its potential use as an adjunct therapy in cancer treatment .

- Mechanism of Action : The anti-proliferative effects are believed to involve DNA-targeted mechanisms that disrupt cell division processes in tumor cells .

Natural Preservative

Due to its antioxidant properties, 3,4-DHPA is explored as a natural preservative in food products. Its ability to scavenge free radicals helps in extending the shelf life of food items while maintaining nutritional quality .

Biosynthesis

The biosynthesis of 3,4-DHPA has been achieved through metabolic engineering approaches. For instance, researchers have developed microbial strains capable of producing high yields of 3,4-DHPA from simple substrates via engineered shikimate pathways . This sustainable production method holds promise for industrial applications.

Case Studies and Research Findings

作用机制

3,4-二羟基苯乙酸主要通过其在多巴胺代谢中的作用发挥其作用。它是由单胺氧化酶氧化脱氨多巴胺产生的。 该化合物然后可以被儿茶酚-O-甲基转移酶进一步代谢为高香草酸 。 这条代谢途径对于维持大脑和其他组织中多巴胺的稳态至关重要 .

类似化合物:

3-甲氧基酪胺: 多巴胺的另一种代谢产物,转化为高香草酸。

高香草酸: 多巴胺降解的最终代谢产物。

3,4-二羟基苯乙醇: 3,4-二羟基苯乙酸的还原产物。

独特性: 3,4-二羟基苯乙酸在多巴胺代谢的氧化和还原途径中都发挥着双重作用,这使其独一无二。 它在多巴胺转化为高香草酸的过程中起着关键中间体的作用,突出了其在维持神经递质平衡中的重要性 .

相似化合物的比较

Structural Analogues and Physicochemical Properties

3,4-DHPA belongs to a family of catechol-containing compounds with varying substituents (Table 1):

| Compound | Structure | Key Differences |

|---|---|---|

| 3,4-DHPA | Catechol + acetic acid | Acetic acid side chain |

| Homovanillic acid (HVA) | 3-Methoxy-4-hydroxy + acetic acid | O-methylation at C3 |

| Protocatechuic acid | Catechol + carboxylic acid | Benzoic acid backbone |

| 3,4-Dihydroxymandelic acid | Catechol + hydroxymandelic acid | Hydroxyl group on α-carbon |

| Caffeic acid | Catechol + propenoic acid | Unsaturated side chain |

3,4-DHPA’s acetic acid side chain enhances water solubility compared to benzoic acid derivatives like protocatechuic acid . Its lack of methylation (vs. HVA) preserves redox activity but reduces metabolic stability .

Metabolic Pathways and Biomarker Roles

- 3,4-DHPA : Dopamine metabolite via MAO and aldehyde dehydrogenase; elevated in Parkinson’s disease and neurotoxicity models .

- HVA : O-methylated derivative of 3,4-DHPA via catechol-O-methyltransferase (COMT); a primary dopamine metabolite in urine .

- Protocatechuic acid: Plant-derived polyphenol metabolized to 3,4-DHPA in humans, linked to apoptosis in cancer cells .

Inhibition of COMT by tropolone increases brain 3,4-DHPA levels while reducing HVA, demonstrating competitive metabolic interplay .

Antioxidant Activities

3,4-DHPA and its derivatives exhibit potent radical scavenging:

- DPPH Assay : 3,4-DHPA derivatives (e.g., amidoester 36) show EC50 = 17 μM, outperforming ascorbic acid (EC50 = 20 μM) and BHT .

- Structure-Activity : The catechol group enables hydrogen donation, while ester/amide derivatives enhance lipid solubility and membrane penetration .

In contrast, protocatechuic acid (EC50 ~25 μM) and caffeic acid (EC50 ~15 μM) show comparable activity, but 3,4-DHPA’s acetic acid chain may improve bioavailability .

Natural Occurrence and Sources

- Plants : High concentrations in Ferocactus spp. (e.g., 132.09 mg/100g in F. glaucescens), rare in other species like Eucalyptus globulus .

- Insects: Detected in Bombyx mori ethanolic extracts, contributing to antioxidant and immunomodulatory effects .

- Human Metabolism : Urinary 3,4-DHPA (0.7 μg/mL) serves as a quercetin intake biomarker .

Data Tables

Table 2. Comparative Bioactivities of 3,4-DHPA and Analogues

| Compound | Antioxidant EC50 (μM) | Antiproliferative IC50 (μM) | Key Applications |

|---|---|---|---|

| 3,4-DHPA | 17 (derivatives) | 50–100 (colon cancer) | Neuroprotection, diabetes |

| Protocatechuic acid | 25 | 80–120 (gastric cancer) | Antioxidant, anti-inflammatory |

| HVA | N/A | N/A | Dopamine biomarker |

| Caffeic acid | 15 | 30–60 (breast cancer) | Food preservative |

Table 3. Natural Sources and Concentrations

| Source | 3,4-DHPA (mg/100g) | Protocatechuic Acid (mg/100g) |

|---|---|---|

| Ferocactus glaucescens | 132.09 | 8.59 |

| Eucalyptus globulus | <10 | 15–20 |

Research Findings and Implications

- Neurochemistry: 3,4-DHPA and HVA ratios reflect dopamine turnover, aiding Parkinson’s diagnosis .

- Drug Design : 3,4-DHPA derivatives with improved lipophilicity (e.g., amidoesters) show promise in crossing the blood-brain barrier .

生物活性

3,4-Dihydroxyphenylacetic acid (DOPAC) is a significant phenolic acid that serves as a major metabolite of dopamine. Its biological activity has garnered attention due to its potential implications in neurobiology, antioxidative processes, and cancer research. This article reviews the biological activities of DOPAC, supported by various studies and data.

DOPAC is produced through the oxidative deamination of dopamine via monoamine oxidase, followed by the action of aldehyde dehydrogenase. This metabolic pathway is crucial in regulating dopamine levels in the brain and has implications for neurodegenerative diseases such as Parkinson's disease. The conversion of dopamine to DOPAC helps mitigate the neurotoxic effects of dopamine-derived aldehydes, particularly 3,4-dihydroxyphenylacetaldehyde (DOPAL), which is known to be cytotoxic .

Antioxidant Activity

DOPAC exhibits notable antioxidant properties. Research indicates that it can scavenge free radicals and enhance the activity of phase II detoxifying enzymes. In vitro studies have shown that DOPAC significantly inhibits hydrogen peroxide-induced cytotoxicity in hepatocytes, enhancing glutathione S-transferase activity .

Table 1: Antioxidant Properties of DOPAC

Neuroprotective Effects

DOPAC's role as a neuroprotective agent has been highlighted in various studies. It has been shown to prevent mitochondrial dysfunction and reduce oxidative stress in neuronal cells. For instance, exposure to manganese and vanadium resulted in decreased levels of DOPAC alongside other neurochemical changes, indicating its protective role against neurotoxic substances .

Case Study: Manganese and Vanadium Co-Exposure

In a study assessing the effects of manganese and vanadium on rats, co-exposure led to significant decreases in DOPAC levels in the olfactory bulb, correlating with locomotor deficits and increased oxidative stress markers . This suggests that maintaining adequate DOPAC levels may be crucial for neuronal health.

Anti-Cancer Activity

Emerging evidence suggests that DOPAC may have anti-cancer properties. It has been found to inhibit the proliferation of colon cancer cells more effectively than normal epithelial cells. In one study, treatment with DOPAC resulted in a 60% reduction in cell growth of HT29 colon cancer cells after 72 hours .

Table 2: Effects of DOPAC on Cancer Cell Lines

| Cell Line | Concentration (µM) | Effect Observed |

|---|---|---|

| RKO (colon cancer) | 100 | 60% growth inhibition |

| CCD841 (normal) | 100 | Minimal effect on viability |

| Hepa1c1c7 (liver) | 200 | No significant effect |

常见问题

Basic Research Questions

Q. What analytical methods are recommended for quantifying DOPAC in biological samples?

DOPAC quantification requires sensitive techniques due to its low endogenous concentrations. Common methodologies include:

- Gas Chromatography with Electron Capture Detection (GC-ECD) : Derivatization using trifluoroacetyl-hexafluoroisopropyl esters enhances volatility and detection sensitivity, enabling simultaneous measurement of DOPAC, homovanillic acid (HVA), and iso-HVA in nervous tissue .

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Targeted metabolomics workflows using Multiple Reaction Monitoring (MRM) improve specificity. For example, transitions such as m/z 168 → 123 (DOPAC) are validated for cerebrospinal fluid (CSF) and plasma .

- Calibration Standards : Use deuterated isotopes (e.g., [²H₃]-DOPAC) to correct for matrix effects and ionization efficiency .

Q. How does DOPAC function as a biomarker in dopamine metabolism studies?

DOPAC is a primary metabolite of dopamine, produced via monoamine oxidase (MAO)-mediated oxidative deamination. Key insights:

- Neurotransmitter Turnover : CSF DOPAC levels correlate with central dopamine activity, serving as a surrogate marker for neuronal health and neurodegenerative conditions (e.g., Parkinson’s disease) .

- Measurement Variability : Baseline concentrations in human CSF range from 0.5–8.3 nM, influenced by circadian rhythms and sample handling protocols .

- Validation : Cross-laboratory reproducibility requires standardized protocols for sample collection (e.g., rapid freezing to prevent enzymatic degradation) .

Advanced Research Questions

Q. How should researchers address stability issues and temporal degradation of DOPAC in long-term studies?

DOPAC’s stability is context-dependent:

- In Vitro Conditions : While stable for short-term storage at 4°C, prolonged exposure (>24 hours) leads to 15–20% degradation, altering cellular responses in neurochemical assays .

- Mitigation Strategies :

- Add antioxidants (e.g., 0.1% ascorbic acid) to buffer solutions to inhibit oxidation.

- Use aliquots stored at -80°C, with freeze-thaw cycles limited to ≤3 .

- Temporal Effects in Cell Culture : Long-term exposure (≥48 hours) at 10 µM reduces mitochondrial respiration rates in neuronal models, necessitating time-course experimental designs .

Q. How can contradictions in reported antioxidant activity of DOPAC be resolved?

Discrepancies arise from assay-specific mechanisms and synergistic interactions:

- Assay Selection :

- DPPH Radical Scavenging : DOPAC derivatives (e.g., amidoester conjugates) show EC₅₀ values of 17 µM, outperforming ascorbic acid in some configurations .

- ORAC/FRAP Assays : Synergism with endogenous antioxidants (e.g., ascorbic acid) enhances activity 1.2–3.2-fold, dependent on molar ratios and redox cycling .

- Interpretation : Report both isolated and combinatorial effects, specifying assay conditions (pH, temperature) and co-factor interactions .

Q. What are the best practices for isotopic labeling in metabolic flux analysis of DOPAC?

Stable isotopes enable precise tracking of DOPAC’s metabolic fate:

- Labeling Strategies :

- Analytical Integration : Pair isotope dilution with high-resolution MS (HRMS) for pathway elucidation, ensuring resolution of isotopic peaks from background noise .

Q. How can structural modifications enhance DOPAC’s biochemical utility?

Derivatization expands functional applications:

- Ester/Amide Conjugates : Synthesized via Suzuki-Miyaura coupling or esterification, these derivatives improve membrane permeability for in vivo neuroprotection studies .

- Trimethylsilyl (TMS) Derivatives : Enhance GC-MS compatibility, with fragmentation patterns (e.g., m/z 384.69 for 3TMS-DOPAC) aiding structural confirmation .

Q. What factors contribute to inter-study variability in DOPAC measurements, and how can they be minimized?

Sources of variability and solutions include:

- Pre-Analytical Factors :

- Analytical Factors :

属性

IUPAC Name |

2-(3,4-dihydroxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3,9-10H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFFZDZCDUFSOFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074430 | |

| Record name | 3,4-Dihydroxyphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white powder; [Alfa Aesar MSDS], Solid | |

| Record name | 3,4-Dihydroxyphenylacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19723 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3,4-Dihydroxybenzeneacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001336 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

4 mg/mL | |

| Record name | 3,4-Dihydroxybenzeneacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001336 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.00000082 [mmHg] | |

| Record name | 3,4-Dihydroxyphenylacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19723 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

102-32-9, 60696-39-1 | |

| Record name | DOPAC | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydroxyphenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,4-Dihydroxyphenyl)Acetic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01702 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3,4-Dihydroxyphenylacetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73191 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dihydroxyphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydroxyphenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.750 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 60696-39-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-DIHYDROXYPHENYLACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KEX5N0R4N5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,4-Dihydroxybenzeneacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001336 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

168 °C | |

| Record name | 2-(3,4-Dihydroxyphenyl)Acetic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01702 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3,4-Dihydroxybenzeneacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001336 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。